N-(2-Thienylmethyl)pyridin-2-amine
Description
Historical Context and Discovery of N-(2-Thienylmethyl)pyridin-2-amine and Related Compounds
While the precise first synthesis of this compound is not prominently documented in early chemical literature, its structural components, pyridine (B92270) and thiophene (B33073), have been known and utilized for over a century. The development of related compounds can be traced back to the mid-20th century with the exploration of antihistaminic agents. A notable early example is the compound N-(2-pyridyl)-N-(2-thenyl)-N',N'-dimethylethylenediamine hydrochloride, which was investigated for its antihistamine properties in 1947. nih.gov This early work on compounds combining pyridine and thiophene moieties laid the groundwork for the synthesis and investigation of a broader class of related molecules, including this compound. The synthesis of such compounds generally involves well-established organic chemistry reactions, such as the condensation of an appropriate amine with an aldehyde or the alkylation of an amine.
Significance of Pyridine and Thiophene Moieties in Medicinal Chemistry and Catalysis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.govresearchgate.netnih.gov Its ability to act as a hydrogen bond acceptor and its capacity to be a bioisostere of a phenyl group make it a valuable component in drug design. nih.gov Pyridine derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net
Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another privileged scaffold in medicinal chemistry. sigmaaldrich.com Thiophene and its derivatives are known to possess a diverse range of biological effects, including antibacterial, antiviral, and anticancer activities. sigmaaldrich.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of a molecule to its biological target.
In the realm of catalysis, both pyridine and thiophene derivatives play crucial roles. Pyridine-based ligands are extensively used in transition metal catalysis due to their ability to coordinate with metal centers and influence their catalytic activity and selectivity. In industrial processes, the removal of sulfur and nitrogen from petroleum feedstocks, known as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) respectively, relies on catalysts that can effectively interact with and break down thiophenic and pyridinic compounds.
Current Research Landscape and Future Directions for this compound
The current research involving this compound and its derivatives is primarily focused on leveraging the combined properties of the pyridine and thiophene rings to develop novel compounds with enhanced biological activities and catalytic applications.
In medicinal chemistry, researchers are exploring the potential of pyridine-thiophene hybrid molecules as anticancer agents. researchgate.netmdpi.com The rationale behind this approach is that the combination of these two pharmacophores in a single molecule can lead to compounds with improved efficacy and selectivity against cancer cells. For instance, novel pyridine-thiazole hybrid molecules, which share structural similarities with this compound, have shown promising cytotoxic action towards various tumor cell lines. researchgate.netmdpi.com Recent studies on thieno[2,3-d]pyrimidine (B153573) derivatives, which also incorporate a thiophene ring fused to a nitrogen-containing heterocycle, have identified potent inhibitors of key signaling pathways in cancer, such as VEGFR-2 kinase. nih.gov
The development of new synthetic methodologies to create libraries of diverse pyridine-thiophene derivatives is another active area of research. These methods aim to provide efficient and versatile routes to novel compounds that can be screened for a wide range of biological activities. nih.gov
Looking ahead, the future directions for research on this compound and its analogs are promising. The exploration of their potential as inhibitors of other therapeutic targets, beyond cancer, is a logical next step. Given the broad spectrum of activities associated with both pyridine and thiophene, it is plausible that these hybrid molecules could find applications in treating infectious diseases, inflammatory conditions, and neurological disorders.
Furthermore, the catalytic potential of metal complexes incorporating this compound as a ligand remains a largely unexplored area. The unique electronic and steric properties of this ligand could lead to the development of novel catalysts for a variety of organic transformations. The continued investigation into the synthesis, biological evaluation, and catalytic applications of this compound and its derivatives is expected to yield exciting discoveries in the years to come.
Established Synthetic Routes to this compound
Traditional methods for the synthesis of this compound rely on fundamental organic reactions, including nucleophilic substitution, condensation followed by reduction, and one-pot reductive amination. These routes are valued for their use of readily available starting materials and straightforward reaction protocols.
Reaction of 2-aminopyridine (B139424) with 2-thiophenemethyl chloride or similar precursors
One of the most direct and established methods for synthesizing this compound is the N-alkylation of 2-aminopyridine. This reaction proceeds via a nucleophilic substitution mechanism, where the exocyclic nitrogen atom of 2-aminopyridine attacks the electrophilic carbon of 2-thiophenemethyl chloride (or other precursors with a suitable leaving group, such as bromide or tosylate).
The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity and neutralizing the hydrogen halide byproduct. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) being common. To prevent the formation of the dialkylated product, N,N-bis(2-thienylmethyl)pyridin-2-amine, slow, dropwise addition of the alkylating agent to a heated solution of the amine and base is often essential. The general reaction scheme is as follows:
Reactants : 2-Aminopyridine, 2-Thiophenemethyl chloride
Conditions : Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat
Mechanism : Sₙ2 Nucleophilic Substitution
| Reagent | Base | Solvent | Temperature (°C) | Key Considerations |
| 2-Thiophenemethyl chloride | K₂CO₃ | DMF | ~130 | Slow addition of alkylating agent to prevent N,N-dialkylation. |
| 2-Thiophenemethyl bromide | NaH | THF | Room Temp to Reflux | NaH is a strong, non-nucleophilic base suitable for complete deprotonation. |
| 2-Thiophenemethyl tosylate | Cs₂CO₃ | Acetonitrile | Reflux | Tosylate is an excellent leaving group; cesium carbonate offers high solubility and reactivity. |
Condensation Reactions Involving Pyridine-2-carbaldehyde and Thiophenemethylamine Derivatives
An alternative two-step approach involves the initial condensation of pyridine-2-carbaldehyde with 2-thiophenemethylamine (B147629) to form an intermediate imine, also known as a Schiff base. This reaction typically requires mild acid or base catalysis to facilitate the dehydration process. The resulting imine is generally not isolated due to potential instability and is immediately subjected to a reduction step.
The second step is the reduction of the C=N double bond of the imine to a C-N single bond. This is accomplished using a variety of reducing agents, most commonly sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This method provides a reliable pathway to the target secondary amine.
Step 1 (Condensation) : Pyridine-2-carbaldehyde + 2-Thiophenemethylamine → N-(pyridin-2-ylmethylene)thiophen-2-ylmethanamine (Imine)
Step 2 (Reduction) : Imine + Reducing Agent (e.g., NaBH₄) → this compound
Reductive Amination Strategies for this compound
Reductive amination, also known as reductive alkylation, combines the condensation and reduction steps into a single, one-pot procedure. This highly efficient method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, this involves either reacting 2-aminopyridine with thiophene-2-carbaldehyde (B41791) or pyridine-2-carbaldehyde with 2-thiophenemethylamine.
The key to a successful one-pot reductive amination is the use of a reducing agent that is mild enough not to reduce the starting carbonyl compound but is reactive enough to reduce the intermediate imine/iminium ion as it forms in situ. This selectivity prevents the wasteful formation of alcohols from the starting aldehydes.
Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. The reaction is often performed under weakly acidic conditions, which catalyze imine formation without degrading the hydride reagent. Formic acid can also serve as both a catalyst and the reducing agent in what is known as the Leuckart-Wallach reaction.
| Carbonyl Component | Amine Component | Reducing Agent | Typical Conditions |
| Thiophene-2-carbaldehyde | 2-Aminopyridine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Room Temperature |
| Thiophene-2-carbaldehyde | 2-Aminopyridine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6 |
| Pyridine-2-carbaldehyde | 2-Thiophenemethylamine | Catalytic Hydrogenation (H₂) | Pd/C, Ni, or Co catalyst, Pressure |
| Thiophene-2-carbaldehyde | 2-Aminopyridine | Formic Acid | Reflux in formic acid/cumene |
Advanced Synthetic Approaches and Methodological Innovations
Modern synthetic chemistry has introduced more sophisticated and powerful methods for the formation of carbon-nitrogen bonds, offering advantages in scope, efficiency, and functional group tolerance.
Palladium-Catalyzed Coupling Reactions for Pyridine and Thiophene Derivatives
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, involving the palladium-catalyzed cross-coupling of an amine with an aryl or heteroaryl halide (or triflate). This reaction can be adapted to synthesize this compound by coupling 2-aminopyridine with 2-(chloromethyl)thiophene or a similar precursor.
The catalytic cycle involves a palladium(0) complex, which undergoes oxidative addition into the carbon-halide bond of the thienylmethyl halide. Subsequent coordination of the deprotonated 2-aminopyridine and reductive elimination yields the desired product and regenerates the palladium(0) catalyst. The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
Reactants : 2-Aminopyridine, 2-(Chloromethyl)thiophene
Catalyst System : Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP)
Base : A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)
Solvent : Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)
An alternative advanced method is the "borrowing hydrogen" methodology, where a benzylic alcohol (like thiophen-2-ylmethanol) is used in place of a halide. A palladium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, with the catalyst returning the hydrogen in the final reduction step. This approach is highly atom-economical and environmentally friendly as the only byproduct is water.
Multi-Step Synthesis Pathways for Complex Analogues
The core structure of this compound serves as a scaffold for the creation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Multi-step syntheses allow for the introduction of various functional groups on either the pyridine or thiophene ring, leading to a library of analogues with tailored properties.
These pathways often employ the foundational reactions described previously as key strategic steps. For instance, a palladium-catalyzed coupling might be used to form the central C-N bond, followed by further functionalization of the heterocyclic rings. An example could involve:
Initial Coupling : A substituted 2-aminopyridine is coupled with a substituted 2-(chloromethyl)thiophene using Buchwald-Hartwig conditions to create a functionalized core.
Further Modification : A functional group on one of the rings (e.g., a bromo or iodo substituent) is then used as a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append additional molecular complexity.
Such strategies have been employed in the synthesis of complex bioactive molecules like spirocyclic tetrahydronaphthyridines, where an intramolecular Buchwald-Hartwig C-N coupling is a crucial ring-forming step. Similarly, syntheses of unnatural nucleoside derivatives have involved coupling thiophene moieties to nitrogen-containing heterocycles like purines, demonstrating the modularity of these synthetic approaches.
A-Level Article on this compound: Synthesis and Functionalization
This article explores the chemical methodologies surrounding the synthesis and derivatization of the heterocyclic compound this compound. It delves into green chemistry approaches for related pyridine-thiophene systems, various strategies for functionalizing the core scaffold, and analytical derivatization techniques necessary for its study.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJPDAQZMOQYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161208 | |
| Record name | N-(2-Thienylmethyl)pyridin-2-amine | |
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Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-19-2 | |
| Record name | N-(2-Thienylmethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
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| Record name | 2-(2-Thenylamino)pyridine | |
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| Record name | 2-(2-Thenylamino)pyridine | |
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| Record name | N-(2-Thienylmethyl)pyridin-2-amine | |
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| Record name | N-(2-thienylmethyl)pyridin-2-amine | |
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| Record name | 2-(2-THENYLAMINO)PYRIDINE | |
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Structure Activity Relationship Sar Studies of N 2 Thienylmethyl Pyridin 2 Amine
General Principles of SAR in Amine Derivatives
The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For amine derivatives, these principles are particularly well-defined. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov The basicity of the amine, influenced by its electronic environment, also plays a significant role in its pharmacokinetic properties, such as solubility and membrane permeability.
Key aspects of SAR in amine derivatives include:
N-Alkylation: The addition of alkyl groups to the amine nitrogen can influence its basicity and lipophilicity. While N-alkyl and N,N-dialkyl derivatives of some amines, like adamantadine, can retain or even enhance antiviral activity, the introduction of larger acyl groups often leads to a decrease in efficacy. pharmacy180.com
Replacement of the Amino Group: Substituting the amino group with other functionalities, such as hydroxyl (-OH), thiol (-SH), cyano (-CN), or halogens, frequently results in a loss of biological activity, highlighting the critical role of the nitrogen. pharmacy180.com
Stereochemistry: The spatial arrangement of atoms, or stereochemistry, can be a determining factor in biological activity. However, in some cases, such as with the antiviral agent rimantadine, both optical isomers and the racemic mixture exhibit equal potency. pharmacy180.com
Nitrogen-containing heterocyclic compounds are prevalent in a vast number of both natural and synthetic molecules, demonstrating a wide array of biological activities. nih.govresearchgate.net Their structural and chemical diversity makes them promising scaffolds for the rational design of new, biologically active molecules. nih.gov
Influence of Pyridine (B92270) Ring Modifications on Biological Activity
The pyridine ring is a versatile scaffold in medicinal chemistry, known to enhance the metabolic stability, permeability, potency, and binding of drug molecules. nih.gov Modifications to this ring system can have a substantial impact on the pharmacological profile of N-(2-Thienylmethyl)pyridin-2-amine analogs. nih.gov
Positional Isomerism and Substituent Effects on the Pyridine Moiety
The position of substituents on the pyridine ring significantly affects a molecule's properties. nih.gov The nitrogen atom in the pyridine ring alters its molecular and physicochemical characteristics compared to a simple benzene (B151609) ring, modulating lipophilicity and improving aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds. nih.gov
An analysis of FDA-approved drugs containing a pyridine ring reveals that monosubstitution is the most common pattern, accounting for 60% of such drugs. Disubstituted, trisubstituted, and tetrasubstituted pyridines represent 22%, 12%, and 6%, respectively. researchgate.net The location of these substituents is critical; for instance, replacing a phenyl ring with a pyridine ring has been shown to improve biological potency by over 500 times in certain Cdc7 kinase inhibitors. nih.gov
The electronic nature of substituents also plays a crucial role. The presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. Conversely, bulky groups or halogen atoms tend to decrease this activity. nih.gov
Role of Nitrogen Position in Pyridine Ring on Pharmacological Profile
The position of the nitrogen atom within the pyridine ring is a key determinant of a compound's pharmacological properties. researchgate.net This nitrogen atom possesses a non-bonding pair of electrons that can participate in hydrogen bonding with biological receptors, significantly enhancing the pharmacokinetic properties of drugs. nih.gov
The basicity of the pyridine nitrogen is also a critical factor. It can improve the water solubility of a molecule, although this effect is often pH-dependent. This property makes the pyridine ring a valuable bioisostere for other rings like benzene or imidazole, allowing for the fine-tuning of a compound's physicochemical properties for better in vivo performance. nih.gov
Impact of Thiophene (B33073) Ring and Linker Modifications on Biological Activity
The thiophene ring and the linker connecting it to the pyridine moiety are also critical components that influence the biological activity of this compound analogs.
Substitutions on the Thiophene Ring and their Bioactivity Implications
The thiophene ring, a five-membered sulfur-containing heterocycle, is a versatile scaffold in drug discovery. nih.gov Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene is often used as a bioisosteric replacement for phenyl rings, which can improve a compound's metabolic stability and binding affinity. nih.gov
The position and nature of substituents on the thiophene ring have significant bioactivity implications. For instance, the introduction of a cyano (-CN) group at the C3 position, sometimes in combination with an acetyl or ethoxycarbonyl group, has been shown to result in remarkable biological activity in certain thieno[3,2-b]pyridine (B153574) derivatives. nih.gov The polar nature of carboxamide or nitrile groups at the 3rd position of the thiophene ring can be attributed to this enhanced activity. nih.gov
Conversely, the presence of electron-withdrawing groups, such as a p-bromophenyl group at the fourth carbon position, can slightly hamper antibacterial activity. nih.gov The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene, allowing for a variety of modifications like sulfonation and halogenation. nih.gov
| Substituent on Thiophene Ring | Observed Effect on Biological Activity |
| Cyano (-CN) at C3 | Remarkable biological activity nih.gov |
| Acetyl at C3 | Remarkable biological activity nih.gov |
| Ethoxycarbonyl at C3 | Remarkable biological activity nih.gov |
| p-Bromophenyl at C4 | Slightly hampered antibacterial activity nih.gov |
Length and Flexibility of the Alkyl Linker in this compound Analogues
In related systems, such as ditopic di(2-pyridylmethyl)amine carboxylate ligands, the length of the alkyl linker has been shown to be a determining factor in the resulting coordination geometry. Short alkyl chains (n ≤ 5) tend to form 1D coordination polymers, while longer chains (n ≥ 7) favor the formation of metallomacrocyclic structures. rsc.org This demonstrates that even subtle changes in linker length can lead to significant structural differences.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional arrangement of a molecule, known as its conformation, is pivotal in determining its interaction with biological targets. For this compound and its derivatives, understanding the preferred spatial orientations and the energetic barriers between them is crucial for elucidating their structure-activity relationships (SAR).
Preferred Conformations of this compound and its Derivatives
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in identifying the most stable conformations. For a related compound, N-(Pyridin-2-ylmethyl)pyridin-2-amine, X-ray crystallography revealed two molecules in the asymmetric unit with distinct torsion angles for the C-N-C-C bond of 67.4° and -69.3°. researchgate.netnih.gov The dihedral angles between the two pyridyl rings were found to be 84.0° and 83.2°, indicating a non-planar arrangement. researchgate.netnih.gov This deviation from planarity is a common feature in this class of compounds and significantly influences their biological activity.
The conformation of the benzothiazine nucleus in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides was found to directly impact their analgesic and anti-inflammatory activities. mdpi.com Derivatives with a unilateral arrangement of the carbonyl and sulfo groups relative to the benzothiazine plane showed a clear dependence of activity on the mutual arrangement of the benzothiazine and pyridine fragments. mdpi.com In contrast, a different molecular conformation provided a high level of analgesic properties with weak dependence on the spatial orientation of the pyridine ring. mdpi.com
Interactive Table: Conformational Data of N-(Pyridin-2-ylmethyl)pyridin-2-amine
| Molecule | Torsion Angle (C-N-C-C) | Dihedral Angle (between rings) |
|---|---|---|
| A | 67.4 (5)° | 84.0 (2)° |
Role of Intramolecular Interactions (e.g., Hydrogen Bonds, π-Stacking) in SAR
Intramolecular Hydrogen Bonding:
The presence of a secondary amine group and nitrogen atoms within the pyridine and thiophene rings allows for the formation of intramolecular hydrogen bonds. These bonds can restrict the rotational freedom of the molecule, locking it into a more rigid and, potentially, more biologically active conformation. For instance, in a study of tripeptides containing α,α-di(2-pyridyl)glycine, a novel intramolecular hydrogen bond was observed between a side-chain pyridine ring and an amide hydrogen of the peptide backbone. rsc.org Similarly, unexpected dual intermolecular hydrogen bonding was observed in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, leading to dimerization. nih.gov While this is an intermolecular interaction, it highlights the propensity of the pyridin-2-amine moiety to engage in hydrogen bonding, which can also occur intramolecularly in suitable derivatives.
π-Stacking Interactions:
The interplay of these intramolecular forces dictates the conformational landscape of this compound derivatives. A deeper understanding of these interactions is essential for the rational design of new analogs with improved biological profiles.
Biological Activities and Pharmacological Investigations of N 2 Thienylmethyl Pyridin 2 Amine
Broad-Spectrum Biological Activity Profiles of Related Compounds
Compounds structurally similar to N-(2-Thienylmethyl)pyridin-2-amine, which feature either the 2-aminopyridine (B139424) or the thiophene (B33073) core, have demonstrated a wide range of biological effects. These activities are largely attributed to the unique physicochemical properties conferred by these heterocyclic rings. The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, while the 2-aminopyridine structure is a key element in many biologically active molecules. nih.gov
Antimicrobial Properties (Antibacterial and Antifungal)
The 2-aminopyridine and thiophene moieties are integral to many compounds with significant antimicrobial properties. The fusion of these two heterocyclic systems, as seen in this compound, suggests a potential for similar activity.
Numerous studies have highlighted the antibacterial and antifungal efficacy of derivatives containing these scaffolds. For instance, various substituted 2-aminothiophene derivatives have been reported to possess antimicrobial activity. ijpscr.info In one study, newly synthesized 2-aminopyridine derivatives were tested against a panel of microorganisms, with some compounds showing high activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, novel thiophene derivatives have been synthesized and evaluated for their antimicrobial activity, with some showing promising results against both Gram-positive and Gram-negative bacteria, including the often-resistant Pseudomonas aeruginosa. nih.gov The antimicrobial action of such compounds is often attributed to their ability to disrupt the bacterial cell wall or membrane. frontiersin.org The presence of a thiophene ring, an amide group, and other specific substituents has been shown to be crucial for interaction with bacterial outer membrane proteins, leading to antimicrobial effects. frontiersin.org
Table 1: Antimicrobial Activity of Selected Thiophene and Pyridine (B92270) Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2-Amino-3-cyanopyridine derivatives | S. aureus, B. subtilis | High activity, MIC of 0.039 µg/mL for the most active compound. | nih.gov |
| Iminothiophene derivatives | P. aeruginosa | Potent activity, in some cases exceeding the standard drug gentamicin. | nih.gov |
| Thiophene derivatives with piperidin-4-yloxy group | A. baumannii, E. coli | MIC values ranging from 4 to 64 mg/L. | frontiersin.org |
| 2-Aminothiophene derivatives | E. coli, S. aureus, B. cereus | Demonstrated antimicrobial activity in cup plate diffusion assays. | ijpscr.info |
Anti-inflammatory Effects
Both thiophene and pyridine derivatives are well-documented for their anti-inflammatory potential. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid contain a thiophene core. nih.gov The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators.
Structurally related compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov For example, 2-[(Phenylthio)methyl]pyridine derivatives have demonstrated the ability to reduce exudate volume and white blood cell accumulation in animal models of inflammation. nih.gov Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, while promoting the anti-inflammatory cytokine IL-10. nih.gov The anti-inflammatory activity is often linked to the presence of specific functional groups like carboxylic acids, esters, amines, and amides attached to the heterocyclic core. nih.gov
Neuroprotective Potential
The structural motifs of this compound are found in compounds investigated for the treatment of neurodegenerative disorders. The lipophilicity of the thiophene ring can contribute to a compound's ability to cross the blood-brain barrier, a prerequisite for targeting neurological diseases. nih.gov
Derivatives of 2-aminopyridine have been explored as potential treatments for conditions like Alzheimer's disease. ijpscr.info One of the key strategies in managing Alzheimer's is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Novel aryl-substituted 2-aminopyridine derivatives have been synthesized and shown to inhibit both AChE and BChE. ijpscr.info Furthermore, 2-aminopyridine derivatives are being investigated as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov Overproduction of nitric oxide by nNOS is implicated in neuronal damage associated with stroke and chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov
Specific Pharmacological Mechanisms of Action
The potential therapeutic effects of this compound can be inferred from the specific molecular interactions and pathway modulations observed in its structural analogs.
Interaction with Biological Targets (Enzymes, Receptors)
The biological activity of thiophene and pyridine derivatives is often a result of their direct interaction with specific enzymes and cellular receptors. The planarity of the thiophene ring can facilitate the binding of these molecules to receptor sites. nih.gov
A primary mechanism for the anti-inflammatory and neuroprotective effects of related compounds is enzyme inhibition.
Cholinesterases: As mentioned, 2-aminopyridine derivatives have been identified as inhibitors of both AChE and BChE, which is a key therapeutic strategy for Alzheimer's disease. ijpscr.info
Nitric Oxide Synthases (NOS): Certain 2-aminopyridine derivatives with a shortened amino sidechain have been developed as highly potent and selective inhibitors of nNOS over other isoforms (eNOS and iNOS), which is critical for avoiding cardiovascular and immunological side effects. nih.gov
Cyclooxygenases (COX) and Lipoxygenases (LOX): Many thiophene-based anti-inflammatory compounds function by inhibiting COX-1 and COX-2 enzymes, thereby blocking prostaglandin (B15479496) synthesis. nih.gov Some derivatives also show inhibitory activity against 5-LOX. nih.gov
Other Enzymes: Analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory activity against α-amylase and carboxypeptidase A. nih.gov
Table 2: Enzyme Inhibition by Related Thiophene and Pyridine Derivatives
| Derivative Class | Target Enzyme(s) | Biological Implication | Reference(s) |
|---|---|---|---|
| Aryl-substituted 2-aminopyridines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neuroprotection (Anti-Alzheimer's) | ijpscr.info |
| 2-Aminopyridines with shortened amino sidechain | Neuronal Nitric Oxide Synthase (nNOS) | Neuroprotection | nih.gov |
| Thiophene derivatives | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Anti-inflammatory | nih.gov |
| 2-Pyridinecarboxylic acid analogs | α-Amylase, Carboxypeptidase A | Not specified | nih.gov |
Modulation of Cellular Pathways
Beyond direct enzyme inhibition, compounds containing the thiophene and pyridine scaffolds can modulate complex intracellular signaling pathways, particularly those involved in inflammation and cell proliferation.
Thiophene derivatives have been shown to interfere with key inflammatory signaling cascades. For instance, some methoxy-substituted thiophene derivatives can negatively regulate the expression of TNF-α and IL-8 by inhibiting the activation of the ERK, p38, and NF-κB pathways. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a major target for anti-inflammatory drug development. mdpi.com
In the context of cancer, some thiophene carboxamide derivatives have been found to exhibit cytotoxicity against cancer cells by inhibiting β-tubulin polymerization and the Wnt/β-catenin signaling pathway. nih.gov The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in many cancers. nih.gov
Ligand Binding and Chelation Properties with Metal Ions
This compound possesses structural features that make it an effective ligand for coordinating with metal ions. The presence of nitrogen atoms in both the pyridine and amine groups, along with the sulfur atom in the thiophene ring, provides multiple potential binding sites for metal chelation. The ability of similar pyridine- and amine-containing ligands to form stable complexes with various metal ions is well-documented. For instance, ligands like N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine have been shown to form complexes with zinc triad (B1167595) metal ions (Zn²⁺, Cd²⁺, Hg²⁺) researchgate.net. The coordination chemistry of these complexes can vary depending on the metal ion and the surrounding chemical environment, resulting in different geometries such as distorted square pyramidal, trigonal bipyramidal, and octahedral structures researchgate.net.
The crystal structure of related compounds, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, reveals that the pyridine rings can adopt specific dihedral angles, and the amine groups can participate in intermolecular hydrogen bonding, which can influence their interaction with metal ions researchgate.netnih.gov. The chelation properties of such ligands are crucial in various biological contexts, as they can influence the bioavailability and reactivity of metal ions. The study of these metal-ligand interactions is essential for understanding the compound's potential biological activities and for the rational design of new therapeutic agents.
Therapeutic Applications and Preclinical Studies
The structural framework of this compound has served as a basis for the development of compounds with potential therapeutic applications across different disease areas.
Potential as Antitubercular Agents targeting MmpL3
A significant area of investigation for derivatives of this compound is in the development of novel antitubercular agents. The mycobacterial membrane protein Large 3 (MmpL3) is a promising target for new tuberculosis drugs due to its essential role in transporting mycolic acids, which are vital for the viability of Mycobacterium tuberculosis nih.govnih.gov. Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as potent inhibitors of MmpL3 nih.govnih.gov. These compounds have shown high activity against the H37Rv strain of M. tuberculosis and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains nih.govnih.gov. For instance, a standout compound from one study demonstrated a minimum inhibitory concentration (MIC) of 0.016 μg/mL against the H37Rv strain and MIC values ranging from 0.0039 to 0.0625 μg/mL against MDR/XDR-TB strains nih.govnih.gov. Further validation of MmpL3 as the target was provided by the observation that a resistant mutant with a single nucleotide polymorphism in the mmpL3 gene showed resistance to the pyridine-2-methylamine derivative nih.govnih.gov. Molecular docking studies have further elucidated the binding interactions, showing that the pyridine-2-methylamine moiety can form hydrogen bonds and π-π stacking interactions within the active site of MmpL3 nih.gov.
Exploration in Neurodegenerative Diseases
The potential of pyridine amine derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease, has also been explored. Alzheimer's disease is characterized by the aggregation of amyloid-β (Aβ) peptide, a process that can be induced by various factors, including metal ions nih.gov. Research has shown that certain pyridine amine derivatives can inhibit both self- and metal-induced Aβ aggregation nih.gov. These compounds have been demonstrated to alleviate Aβ-induced paralysis, reduce the production of reactive oxygen species, and protect mitochondrial function in preclinical models like transgenic C. elegans nih.gov. Furthermore, studies in APP/PS1 mouse models of Alzheimer's disease have indicated that these derivatives can significantly improve memory and cognitive functions nih.gov. The multifaceted nature of neurodegenerative diseases, which often involves protein misfolding, oxidative stress, and neuronal loss, makes compounds with diverse biological activities, such as certain heterocyclic compounds, promising candidates for further investigation mdpi.commdpi.com.
Development as H1-receptor Antagonists
The core structure of this compound is related to the ethylenediamine (B42938) class of first-generation H1-receptor antagonists. These antihistamines are characterized by a flexible chain connecting a diaryl moiety and a tertiary amino group auburn.edu. The replacement of a phenyl group with a 2-pyridyl group in early antihistamines led to a significant increase in efficacy auburn.edu. Further modifications, such as substituting a benzyl (B1604629) group with a 2-thienylmethyl group, resulted in potent H1-receptor antagonists like methapyrilene (B1676370) auburn.edu. These compounds function by competitively blocking the action of histamine (B1213489) at H1 receptors. While effective, first-generation antihistamines are often associated with side effects like sedation auburn.edunih.gov. The development of second-generation antihistamines aimed to reduce these central nervous system effects nih.gov. The structural similarities of this compound to these established antihistamines suggest its potential as a scaffold for designing new H1-receptor antagonists.
Toxicological and Safety Considerations in Research Settings
The toxicological profile of a compound is a critical aspect of its preclinical evaluation.
Genotoxicity and Mutagenicity Studies
Assessing the genotoxic and mutagenic potential of new chemical entities is a fundamental part of safety evaluation. For pyridine and its derivatives, mutagenicity has been a subject of investigation. For instance, several pyridine-carbohydroxamic acids have been tested for mutagenicity on Salmonella typhimurium strains TA100 and TA98, with some derivatives showing mutagenic activity nih.gov. The mechanism of mutagenicity for some of these compounds is thought to involve enzymatic acylation followed by a Lossen rearrangement, leading to the formation of a reactive isocyanate that can interact with cellular macromolecules nih.gov. Conversely, some aminopyridine derivatives, such as 2-aminopyridine, have been found to be non-mutagenic in standard Salmonella assays, even with metabolic activation epa.gov. The metabolic fate of a compound can significantly influence its genotoxic potential. For example, the food mutagen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) can be metabolized to an N-hydroxy derivative, which is a direct-acting mutagen in the Ames test and can induce sister chromatid exchange in Chinese hamster ovary cells nih.gov. Given these findings, comprehensive genotoxicity and mutagenicity studies on this compound and its metabolites would be essential to characterize its safety profile.
In Vivo Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) Determination
No published studies detailing the in vivo toxicity profile or the determination of the NOAEL for this compound could be identified.
Metabolism and Clearance Pathways
Information regarding the metabolic breakdown and elimination pathways of this compound in biological systems is not available in the reviewed literature.
Computational and Theoretical Chemistry Studies of N 2 Thienylmethyl Pyridin 2 Amine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein receptor.
In the study of N-(2-Thienylmethyl)pyridin-2-amine and its derivatives, molecular docking simulations are employed to predict their binding affinity to specific protein targets. For instance, in studies of similar heterocyclic compounds, such as pyridine-containing pyrimidine-2-thiols, docking is used to estimate the binding energy (ΔG) at the active sites of enzymes like cyclooxygenase-1 and cyclooxygenase-2. ashdin.com A more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and the protein. nih.gov For derivatives of 3-aminopyridine-2(1H)-one, the presence of a thiourea (B124793) fragment was found to increase the affinity for the target protein in molecular docking studies. d-nb.info
Scoring functions are mathematical methods used to approximate the binding affinity. These functions take into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The choice of scoring function can influence the predicted binding affinity, and often, multiple scoring functions are used to obtain a more reliable prediction.
Table 1: Illustrative Binding Affinity Data from Molecular Docking Studies of Related Compounds
| Compound Type | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Kinase Enzyme (PDB ID 2hyy) | -10.3 | nih.gov |
| Imatinib (Control) | Kinase Enzyme (PDB ID 2hyy) | -12.8 | nih.gov |
| Thieno[2,3-b]pyridine derivative (7c) | Adenosine A1 Receptor | Ki = 61.9 nM | nih.gov |
Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For example, in the docking of thiophenyl thiazolyl-pyridine hybrids with the EGFR protein, hydrogen bonding was observed between the amine moiety of the pyridine (B92270) ring and the Asp831 residue. mdpi.com Similarly, studies on other pyridine derivatives have highlighted the importance of interactions with key residues in the active site of target enzymes. nih.gov The analysis of these interactions helps in understanding the mechanism of action and can guide the design of new derivatives with improved binding affinity and selectivity. The visualization of the docked pose provides a 3D representation of how the ligand fits into the binding pocket and which parts of the molecule are involved in key interactions.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide a deeper understanding of the molecule's reactivity and spectroscopic characteristics.
Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive. The electrostatic potential surface can also be calculated to visualize the positive and negative electrostatic potentials on the molecule's surface, which is crucial for understanding intermolecular interactions. For instance, in a related molecule, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, quantitative electrostatic potential studies revealed the most positive value near the N-H groups and the most negative values near the nitro group. nih.gov
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental spectra to aid in the assignment of peaks and confirm the molecular structure.
FT-IR (Fourier-Transform Infrared) and Raman Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies correspond to the peaks observed in the experimental FT-IR and Raman spectra. For example, in the analysis of new thiazole, thiophene (B33073), and 2-pyridone compounds, the IR absorption bands were used to identify key functional groups such as N-H, -C≡N, and -C=O. nih.gov Similarly, for this compound, characteristic vibrational frequencies for the C-S bond in the thiophene ring, the C=N and C=C bonds in the pyridine ring, and the N-H stretching of the amine group can be predicted.
Table 2: Predicted Spectroscopic Data (Hypothetical for this compound)
| Spectroscopic Technique | Predicted Data Type | Expected Key Signals |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Signals for aromatic protons on thiophene and pyridine rings, methylene (B1212753) bridge protons, and amine proton. |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for aromatic carbons of both rings and the methylene carbon. |
| FT-IR | Vibrational Frequencies (cm⁻¹) | N-H stretching, C-H aromatic stretching, C=N and C=C ring stretching, C-S stretching. |
Note: This table is a hypothetical representation of the types of data that would be obtained from quantum chemical calculations for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide insights into the flexibility of this compound and the stability of its complexes with proteins.
By simulating the molecule's behavior in a solvent (typically water) over a period of nanoseconds, MD can reveal the conformational changes the molecule undergoes. When this compound is docked into a protein's active site, MD simulations can be used to assess the stability of the predicted binding pose. The simulation can show whether the key interactions identified in the docking study are maintained over time. This provides a more dynamic and realistic picture of the ligand-protein interaction compared to the static view provided by molecular docking. For instance, a study on a related compound showed that the molecule adopts a new extended conformation in the active pocket of an enzyme, which is crucial for its inhibitory activity. nih.gov
Conformational Sampling and Stability
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Understanding the relative stability of these conformers and the energy barriers that separate them is crucial for elucidating its behavior.
Conformational analysis of this compound can be performed using a range of computational methods, from molecular mechanics to high-level quantum mechanical calculations. Density Functional Theory (DFT) studies, for instance, can provide accurate information on the rotational barriers around key bonds. For example, studies on related N-acyl tetrahydrothienopyridine derivatives have utilized DFT to corroborate experimental findings from NMR spectroscopy regarding the presence of multiple rotamers in solution due to restricted C-N bond rotation. researchgate.net Similarly, DFT calculations on N-benzhydrylformamides have been used to estimate the rotational barriers of formyl and aryl groups. mdpi.com
While no specific conformational analysis data for this compound is publicly available, insights can be drawn from crystallographic data of structurally similar compounds. For instance, the crystal structure of N-(pyridin-2-ylmethyl)pyridin-2-amine reveals specific torsion angles between the pyridine rings and the bridging amine group. researchgate.netnih.gov In one of its crystalline forms, two independent molecules (A and B) are present in the asymmetric unit with C-N-C-C torsion angles of 67.4(5)° and -69.3(5)°, respectively. researchgate.netnih.gov The dihedral angles between the two pyridyl rings are 84.0(2)° and 83.2(2)°. researchgate.netnih.gov Another related molecule, N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, exhibits a dihedral angle of 77.79(8)° between the thiophene and pyridine rings. researchgate.net These values suggest that the rings in this compound are likely not coplanar, a feature that would significantly impact its interaction with biological targets.
Computational studies on simpler, related molecules like 2-thiophenecarboxaldehyde have shown that the stability of different conformers can be influenced by the solvent environment. researchgate.net Such studies, often employing a polarizable continuum model (PCM), could be applied to this compound to understand how its conformational preferences might change in different biological media.
A hypothetical conformational stability profile for this compound could be generated through computational scans of the key torsional angles. The resulting data would be crucial for understanding which low-energy conformations are most likely to be biologically relevant.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Pyridine-CH2-NH-Thiophene) | Relative Energy (kcal/mol) |
| A | 60° | 0.0 |
| B | 180° | 2.5 |
| C | -60° | 0.2 |
| D | 0° | 5.0 |
Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.
Ligand-Target Dynamics and Binding Pathway Analysis
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a ligand interacting with its biological target. These simulations can reveal the dynamic process of binding, including the initial recognition, conformational changes in both the ligand and the target, and the final stable binding mode.
For this compound, MD simulations could be employed to study its interaction with potential protein targets. For instance, related aminopyridine derivatives have been investigated as inhibitors of c-Jun N-terminal kinases (JNK). researchgate.net An MD simulation would typically involve placing the ligand in a simulation box containing the target protein, solvated with water molecules and ions to mimic physiological conditions. The simulation would then track the movements of all atoms over time, governed by a chosen force field.
Steered molecular dynamics (SMD) is a specialized technique that can be used to explore the dissociation pathway of a ligand from its binding site. nih.gov By applying an external force to pull the ligand away from the protein, SMD can help to identify key interactions that hold the complex together and to estimate the free energy of binding. This method has been successfully applied to study the dissociation of large protein-protein complexes. nih.gov
While no specific MD or SMD studies on this compound have been published, the methodologies are well-established. A typical workflow for a binding pathway analysis would involve:
System Setup: Building the initial complex of this compound and the target protein, followed by solvation and ionization.
Equilibration: A series of short simulations to allow the system to relax to a stable state at the desired temperature and pressure.
Production MD: A long simulation to observe the spontaneous binding or unbinding of the ligand, or to analyze the stability of the bound complex.
SMD Simulations: If spontaneous unbinding is not observed, applying an external force to induce dissociation and analyze the pathway.
The results of such simulations could provide a detailed, dynamic picture of how this compound interacts with a target, complementing the static information obtained from docking studies.
Cheminformatics and QSAR Modeling for this compound Derivatives
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential tools in modern drug discovery. These approaches use computational methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For this compound, a QSAR study would involve synthesizing and testing a library of derivatives with variations at different positions of the pyridine and thiophene rings. The biological activity data, such as the half-maximal inhibitory concentration (IC50), would then be correlated with calculated molecular descriptors.
2D-QSAR models use descriptors that can be calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. nih.govnih.govresearchgate.net These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.
For example, a CoMFA/CoMSIA study on thieno[3,2-d]pyrimidine (B1254671) derivatives as potential antitumor agents revealed key structural requirements for their cytotoxic activity. researchgate.net Similarly, QSAR studies have been performed on aminopyridine derivatives as inhibitors of nitric oxide synthases. nih.gov
A hypothetical QSAR study on this compound derivatives could proceed as follows:
Data Set Preparation: A series of derivatives would be synthesized and their biological activity against a specific target would be measured.
Molecular Modeling and Alignment: The 3D structures of all compounds would be generated and aligned based on a common scaffold.
Descriptor Calculation: A wide range of 2D and 3D descriptors would be calculated for each molecule.
Model Building: Statistical methods, such as partial least squares (PLS) regression, would be used to build a QSAR model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using both internal and external validation techniques.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
Table 2: Example of a Data Set for a QSAR Study of this compound Derivatives
| Compound | R1 (on Pyridine) | R2 (on Thiophene) | Experimental IC50 (µM) | Predicted IC50 (µM) |
| 1 | H | H | 10.5 | 10.2 |
| 2 | 4-CH3 | H | 8.2 | 8.5 |
| 3 | 5-Cl | H | 5.1 | 5.3 |
| 4 | H | 5-Br | 7.8 | 7.6 |
| 5 | 4-OCH3 | 5-CH3 | 3.4 | 3.7 |
Note: This table is hypothetical and for illustrative purposes only. The predicted values would be generated from a derived QSAR model.
Catalytic and Material Science Applications of N 2 Thienylmethyl Pyridin 2 Amine
Coordination Chemistry and Ligand Design
The presence of multiple donor atoms (the pyridine (B92270) nitrogen, the amine nitrogen, and the thiophene (B33073) sulfur) allows N-(2-Thienylmethyl)pyridin-2-amine and its derivatives to engage in complex interactions with metal ions. This has led to significant interest in its use as a ligand in coordination chemistry.
This compound and its analogues readily form stable complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol. For instance, Schiff base ligands derived from the condensation of 2-aminopyridine (B139424) and thiophene-2-carboxaldehyde have been shown to form complexes with Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). Similarly, related N-(pyridin-2-ylmethyl)aniline ligands react with copper(II) chloride to yield polynuclear, dinuclear, or mononuclear complexes depending on the substituents on the aniline (B41778) ring. The specific geometry and nuclearity of the resulting metal complex are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
Table 1: Examples of Metal Complexes with Related Pyridine-Amine Ligands
| Ligand Derivative | Metal Ion | Resulting Complex Type | Coordination Geometry |
|---|---|---|---|
| N-(2-thienylmethylidene)-2-aminopyridine | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Mononuclear | Not specified |
| N-(pyridin-2-ylmethyl)aniline (La) | Cu(II) | Polynuclear [CuLaCl2]n | Chloro-bridged five-coordinated |
| N-(pyridin-2-ylmethyl)-4-methylaniline (Lb) | Cu(II) | Dinuclear [CuLb(μ-Cl)Cl]2 | Distorted square pyramidal |
Data compiled from studies on related ligand structures.
In most of its documented metal complexes, this compound acts as a bidentate ligand. Coordination typically occurs through the nitrogen atom of the pyridine ring and the secondary amine nitrogen atom, forming a stable five-membered chelate ring. This N,N'-bidentate coordination mode is common for ligands of this type, such as N-(pyridin-2-ylmethyl)aniline and its derivatives. The thiophene group often remains uncoordinated but plays a crucial role in modulating the electronic properties and steric hindrance of the ligand, which in turn influences the catalytic activity and stability of the resulting metal complex. The flexible methylene (B1212753) linker between the thiophene and amine groups allows the two aromatic rings to orient themselves to minimize steric clash upon coordination.
Catalytic Activity in Organic Transformations
The ability of this compound to form stable complexes with transition metals makes it a promising candidate for applications in catalysis. The ligand can stabilize the metal center, modulate its reactivity, and influence the selectivity of the catalyzed reaction.
Metal complexes bearing pyridine-amine ligands are active in various catalytic reactions, including amination. Palladium-catalyzed amination reactions, for instance, are powerful methods for forming carbon-nitrogen bonds. While direct use of this compound as a ligand in these specific reactions is not extensively documented, related chelating phosphine (B1218219) ligands are known to be effective in the palladium-catalyzed amination of 2-substituted pyridines. The N,N'-bidentate chelation provided by ligands like this compound can stabilize the palladium catalyst, facilitating the cross-coupling of amines with aryl halides or triflates. The electronic properties imparted by the thienyl group can further tune the catalytic activity.
The field of polymerization has seen the application of metal complexes with chelating ligands to control polymer structure and properties. Zirconium (IV) and Hafnium (IV) complexes prepared with bidentate 2-anilidomethylpyridine ligands have been tested as catalysts for ethylene (B1197577) and propene polymerization. These catalysts, when activated, show potential in olefin polymerization. Although specific studies employing this compound in this context are scarce, its structural similarity to effective polymerization ligands suggests its potential. The steric and electronic environment created by the thienyl and pyridyl groups could influence the rate of monomer insertion and the properties of the resulting polymer. Research on polymers containing pyridine groups has also explored their modification and potential for creating functional materials, such as those that are photocrosslinkable.
Advanced Materials Research
The structural features of this compound make it a valuable component for the design of advanced materials. Its ability to act as a bridging ligand between metal centers opens pathways to the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for their potential applications in gas storage, separation, and heterogeneous catalysis. The combination of the electron-rich thiophene ring and the coordinating pyridine-amine unit can also be exploited in the development of materials with interesting photophysical or electronic properties. For example, polydentate ligands formed from similar building blocks are used to create polymetallic complexes that can function as "molecular wires," facilitating intramolecular electron transfer between remote metal centers. While direct applications of this compound in this area are still emerging, the foundational chemistry of related ligands highlights its significant potential for future materials science research.
Development of Sensors and Probes
There is no available scientific literature that describes the synthesis, development, or application of this compound as a chemical sensor or fluorescent probe. Research on related, but structurally distinct, aminopyridine derivatives shows that this class of compounds can be utilized for detecting metal ions. mdpi.comsciforum.net For instance, other molecules incorporating pyridin-2-amine have been investigated as potential scaffolds for fluorescent probes. mdpi.com However, specific data on the sensing capabilities, selectivity, or detection limits of this compound are not present in published studies.
Q & A
Basic: What are the common synthetic routes for preparing N-(2-Thienylmethyl)pyridin-2-amine, and how are the products characterized?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, similar pyridin-2-amine derivatives are synthesized by reacting pyridine-2-carbaldehyde with aminomethylthiophene derivatives under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) to form the secondary amine . Characterization relies on ¹H/¹³C NMR to confirm bond formation (e.g., shifts for aromatic protons and methylene groups) and mass spectrometry (MS) to verify molecular weight . For instance, compounds with thienylmethyl substituents show distinct NMR signals for thiophene protons (δ ~6.8–7.4 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm) .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Critical techniques include:
- ¹H/¹³C NMR : To identify proton environments and carbon frameworks. For example, coupling constants (e.g., J = 5–6 Hz for thiophene protons) and splitting patterns distinguish substituents .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₁H₁₁N₂S for this compound, MW 217.07 g/mol) .
- IR Spectroscopy : To detect functional groups (e.g., N–H stretches ~3300 cm⁻¹) .
Advanced: How can X-ray crystallography and SHELX software determine the crystal structure of derivatives?
X-ray diffraction using instruments like the Agilent Xcalibur diffractometer (CuKα radiation, λ = 1.54178 Å) resolves crystal parameters (e.g., space group P21/n, β = 112.331° for selenazole analogs) . Data refinement via SHELXL involves:
- Absorption correction (multi-scan methods) and structure solution (direct methods).
- R-factor optimization (e.g., R = 0.052, wR = 0.132) and hydrogen-bond analysis (e.g., N–H⋯N interactions forming R₂²(8) motifs) .
- Validation using CrysAlis PRO for data integration .
Advanced: What methodological considerations are critical for analyzing hydrogen bonding and molecular packing?
Key steps include:
- Hydrogen-bond identification : Using difference Fourier maps and geometric criteria (e.g., D–H⋯A angles > 120°, distances < 3.2 Å). For example, N–H⋯N bonds in pyridin-2-amine derivatives stabilize dimeric structures .
- Packing analysis : Software like Mercury visualizes interactions (e.g., π-stacking between pyridinyl rings, C–H⋯π contacts) .
- Thermal ellipsoid modeling : To assess atomic displacement parameters (ADPs) and validate refinement accuracy .
Advanced: How do structural modifications influence physicochemical properties and biological activity?
- Thienyl substituents : Electron-withdrawing groups (e.g., Br, I) increase molecular weight and polarizability, affecting solubility and binding to targets like kinases or adenosine receptors .
- Pyridinyl modifications : Methyl or dimethylamino groups enhance lipophilicity (logP), impacting membrane permeability. For example, analogs with bulky substituents show reduced in vitro efficacy due to steric hindrance .
- Data-driven optimization : Correlate substituent effects (e.g., IC₅₀ values) with computational descriptors (e.g., Hammett σ constants) .
Basic: What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste disposal : Segregate organic waste and consult hazardous waste guidelines for thiophene-containing compounds .
Advanced: How can computational tools predict reactivity and biological interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens binding affinity to targets (e.g., JAK2 or CSF1R kinases) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Advanced: How to resolve discrepancies between experimental NMR and computational predictions?
- Solvent effects : Simulate NMR shifts with Gaussian 09 using implicit solvent models (e.g., PCM for DMSO) .
- Conformational averaging : Compare Boltzmann-weighted DFT spectra with experimental data to account for rotameric states .
- Validation : Cross-check with X-ray structures to confirm tautomeric forms or protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
